1,1,4,4-Tetramethyl-1,4-disilinane
Overview
Description
1,1,4,4-Tetramethyl-1,4-disilinane is an organosilicon compound with the molecular formula C8H20Si2 It is characterized by the presence of two silicon atoms bonded to four methyl groups and connected by a two-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethyl-1,4-disilinane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethyl-1,4-disilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,1,4,4-Tetramethyl-1,4-disilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and applications in drug delivery.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostics.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethyl-1,4-disilinane involves its ability to undergo various chemical transformations. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetramethyl-2-tetrazene: Another organosilicon compound with similar structural features.
1,2-Dichlorotetramethyldisilane: A related compound used in polymer preparation.
Uniqueness
1,1,4,4-Tetramethyl-1,4-disilinane is unique due to its specific arrangement of silicon and carbon atoms, which imparts distinct chemical properties. Its ability to undergo a variety of reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1,1,4,4-tetramethyl-1,4-disilinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSFHKRMPPPFIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC[Si](CC1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780950 | |
Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-14-9 | |
Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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